Cas no 61655-78-5 (2-(piperazin-1-yl)pyrazine hydrochloride)

2-(Piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a piperazine moiety, rendered as its hydrochloride salt for enhanced stability and solubility. This intermediate is valued in pharmaceutical and agrochemical research for its versatile reactivity, particularly in the synthesis of bioactive molecules. The piperazine ring contributes to improved pharmacokinetic properties, while the pyrazine scaffold offers structural diversity for drug design. Its hydrochloride form ensures consistent handling and storage characteristics. The compound is commonly employed in the development of CNS-targeting agents, antimicrobials, and other therapeutic candidates, making it a useful building block in medicinal chemistry applications.
2-(piperazin-1-yl)pyrazine hydrochloride structure
61655-78-5 structure
Product Name:2-(piperazin-1-yl)pyrazine hydrochloride
CAS No:61655-78-5
MF:C8H13ClN4
MW:200.66861987114
MDL:MFCD08692031
CID:471207
PubChem ID:12200486
Update Time:2025-05-19

2-(piperazin-1-yl)pyrazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Pyrazine, 1-piperazinyl-, monohydrochloride
    • 2-(piperazin-1-yl)pyrazine hydrochloride
    • FT-0743502
    • AKOS015849179
    • 2-(piperazin-1-yl)pyrazinehydrochloride
    • Z221605238
    • CHEMBL3250754
    • SCHEMBL2956941
    • EN300-26371
    • 2-piperazin-1-ylpyrazine;hydrochloride
    • CS-0243441
    • 61655-78-5
    • 3,4,5,6-Tetrahydro-2H-[1,2']bipyrazinyl hydrochloride
    • DA-27604
    • G73945
    • MDL: MFCD08692031
    • Inchi: 1S/C8H12N4.ClH/c1-2-11-8(7-10-1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H
    • InChI Key: OTDNHTMVWNAZKQ-UHFFFAOYSA-N
    • SMILES: Cl.N1(C2C=NC=CN=2)CCNCC1

Computed Properties

  • Exact Mass: 200.0828741g/mol
  • Monoisotopic Mass: 200.0828741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41Ų

2-(piperazin-1-yl)pyrazine hydrochloride Pricemore >>

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Additional information on 2-(piperazin-1-yl)pyrazine hydrochloride

2-(Piperazin-1-yl)Pyrazine Hydrochloride: A Comprehensive Overview

The compound 2-(piperazin-1-yl)pyrazine hydrochloride, identified by the CAS number 61655-78-5, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, often abbreviated as PPH, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, substituted with a piperazine group. Piperazine, a fully saturated six-membered ring containing two nitrogen atoms, is known for its ability to form hydrogen bonds, which is crucial in many biological interactions.

Recent studies have highlighted the role of 2-(piperazin-1-yl)pyrazine hydrochloride in various therapeutic areas. For instance, researchers have explored its potential as a modulator of ion channels, which are critical for cellular communication and are implicated in numerous diseases such as epilepsy, pain, and cardiovascular disorders. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it more amenable for pharmacological studies.

In addition to its therapeutic applications, PPH has also been investigated for its role in material science. The pyrazine moiety in the molecule is known to exhibit π-conjugation properties, which can be exploited in the development of organic semiconductors and electronic materials. Recent advancements in this area have demonstrated that derivatives of pyrazine can serve as effective building blocks for constructing advanced materials with tailored electronic properties.

The synthesis of 2-(piperazin-1-yl)pyrazine hydrochloride involves a multi-step process that typically begins with the preparation of pyrazine derivatives. One common approach is the nucleophilic substitution reaction between pyrazine and piperazine derivatives under specific conditions. The formation of the hydrochloride salt is achieved by protonating the nitrogen atoms in the piperazine ring using hydrochloric acid. This synthesis pathway has been optimized over time to improve yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical and material applications.

From an analytical standpoint, the characterization of PPH has been carried out using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These analyses have provided valuable insights into the molecular structure, conformational flexibility, and electronic properties of the compound. Furthermore, X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in the crystal lattice of PPH, which is essential for understanding its physical properties.

In terms of biological activity, recent research has focused on evaluating the cytotoxicity and selectivity of PPH against various cancer cell lines. Initial findings suggest that this compound exhibits moderate cytotoxic effects against certain types of cancer cells, potentially making it a candidate for further investigation in oncology research. However, additional studies are required to fully understand its mechanism of action and to assess its safety profile for potential clinical use.

The versatility of 2-(piperazin-1-yl)pyrazine hydrochloride lies in its ability to serve as a scaffold for further chemical modifications. By introducing substituents at specific positions on the pyrazine or piperazine rings, researchers can tailor the physical and chemical properties of the molecule to suit diverse applications. For example, functionalization with electron-withdrawing or donating groups can significantly alter the electronic characteristics of the compound, making it more suitable for specific biological or material applications.

In conclusion, 2-(piperazin-1-yl)pyrazine hydrochloride, with its unique structural features and versatile properties, continues to be an area of active research across multiple disciplines. Its potential applications span from drug discovery to material science, underscoring its importance as a valuable chemical entity. As ongoing studies unravel more about its properties and functions, this compound is poised to make significant contributions to both academic research and industrial applications.

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